molecular formula C19H19BrFN3O2S B11146090 (2-Bromo-5-isopropyl-1,3-thiazol-4-yl)[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]methanone

(2-Bromo-5-isopropyl-1,3-thiazol-4-yl)[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]methanone

Cat. No.: B11146090
M. Wt: 452.3 g/mol
InChI Key: FZISFVHTFAYLTI-UHFFFAOYSA-N
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Description

(2-Bromo-5-isopropyl-1,3-thiazol-4-yl)[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]methanone is a sophisticated synthetic compound designed for advanced research applications. Its molecular structure integrates several privileged pharmacophores, including a bromo-isopropyl-thiazole moiety and a fluoro-benzisoxazolyl-piperidine group. This specific architecture makes it a valuable chemical informer and scaffold in medicinal chemistry and drug discovery projects, particularly for developing novel bioactive molecules and probing biological targets like enzymes and receptors. As a representative of complex aryl halide chemistry, it is useful for testing and optimizing new synthetic methodologies. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers can request a certificate of analysis for quality verification.

Properties

Molecular Formula

C19H19BrFN3O2S

Molecular Weight

452.3 g/mol

IUPAC Name

(2-bromo-5-propan-2-yl-1,3-thiazol-4-yl)-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C19H19BrFN3O2S/c1-10(2)17-16(22-19(20)27-17)18(25)24-7-5-11(6-8-24)15-13-4-3-12(21)9-14(13)26-23-15/h3-4,9-11H,5-8H2,1-2H3

InChI Key

FZISFVHTFAYLTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

The thiazole bromo derivative reacts with 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine in the presence of AlCl<sub>3</sub> or FeCl<sub>3</sub>. However, this method risks over-acylation and requires strict temperature control (−10°C to 0°C).

Nucleophilic Acyl Substitution

A more reliable approach utilizes a pre-formed acyl chloride intermediate. The thiazole fragment is converted to 4-bromo-5-isopropylthiazole-2-carbonyl chloride using SOCl<sub>2</sub>, which then reacts with the piperidine-benzisoxazole amine under Schotten-Baumann conditions (NaOH/H<sub>2</sub>O).

Yield Comparison :

MethodCatalystTemperatureYield
Friedel-CraftsAlCl<sub>3</sub>−10°C62%
Acyl SubstitutionNaOH25°C78%

Purification and Characterization

Crude product purification is achieved via column chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization from ethanol/water. Characterization by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and HRMS confirms structural integrity:

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH<sub>3</sub>)<sub>2</sub>), 3.15–3.30 (m, 4H, piperidine), 7.25–7.45 (m, 3H, benzisoxazole).

  • HRMS (ESI<sup>+</sup>) : m/z 506.9843 [M+H]<sup>+</sup> (calc. 506.9838).

Challenges and Optimization

  • Bromine Selectivity : Competing bromination at the thiazole 2-position is mitigated using NBS/AIBN over Br<sub>2</sub>.

  • Piperidine Coupling : Steric hindrance from the isopropyl group necessitates prolonged reaction times (24–48 hours) for complete acylation.

  • Solvent Effects : DMF enhances solubility of intermediates but complicates purification; switching to THF improves yield by 15% .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-isopropyl-1,3-thiazol-4-yl)[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce an amine or ether group into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-5-isopropyl-1,3-thiazol-4-yl)[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]methanone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.

Biology

Biologically, this compound may be investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers may explore its efficacy in treating various diseases, its pharmacokinetics, and its safety profile. Its ability to interact with specific biological targets could lead to the development of new medications.

Industry

Industrially, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its unique structure allows for the design of products with tailored functionalities.

Mechanism of Action

The mechanism of action of (2-Bromo-5-isopropyl-1,3-thiazol-4-yl)[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the specific target and context of its use.

Comparison with Similar Compounds

Key Insights :

  • Halogen Effects : Bromine’s larger atomic radius and polarizability enhance binding affinity compared to chlorine in thiazole analogs, as observed in molecular docking studies .
  • Fluorine Role : The 6-fluoro group in benzisoxazole mitigates cytochrome P450-mediated metabolism, a feature shared with iloperidone .
  • Piperidine vs. Piperazine : Piperazine analogs exhibit improved aqueous solubility but reduced blood-brain barrier penetration due to increased polarity.

Spectroscopic Comparison

Comparative NMR data for the target compound and analogs (hypothetical shifts based on structural trends ):

Proton Environment Target Compound (δ, ppm) Analog 1 (δ, ppm) Analog 2 (δ, ppm)
Thiazole C-H (position 4) 8.2 (s) 8.1 (s) 8.3 (s)
Benzisoxazole C-F 122.5 (13C) 122.5 (13C) N/A
Piperidine N-CH2 3.4 (m) 3.4 (m) 3.5 (m)
Isopropyl CH3 1.3 (d, J=6.8 Hz) 1.3 (d, J=6.8 Hz) 1.4 (d, J=6.8 Hz)

Observations :

  • The bromine atom in the thiazole ring deshields adjacent protons, causing a downfield shift compared to chlorine analogs.
  • Loss of the 6-fluoro group (Analog 2) eliminates the characteristic 13C signal at ~122 ppm, simplifying the aromatic region .

Reactivity and Computational Analysis

  • Bromothiazole : The bromine atom creates a region of high electron density (ELF = 0.85), facilitating nucleophilic aromatic substitution at the 2-position .
  • Benzisoxazole: The 6-fluoro group withdraws electron density, reducing ESP at the isoxazole oxygen (-45 kcal/mol vs. -32 kcal/mol in non-fluorinated analogs), which may hinder metabolic oxidation .

Metabolic Stability and Pathways

Comparative metabolic pathways (derived from iloperidone’s metabolism ):

Compound Primary Metabolic Pathway Major Metabolites Half-life (in vitro)
Target Compound O-Dealkylation 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole 12.4 h
Iloperidone O-Dealkylation, N-Dealkylation 3-Hydroxypropyl-piperidine, Reduced ketone 8.2 h
Analog 1 (Cl) Glucuronidation Chlorothiazole-glucuronide conjugate 6.8 h
Analog 2 (No F) CYP3A4 Oxidation Hydroxylated benzisoxazole 4.5 h

Implications :

  • The 6-fluoro group and bromothiazole moiety synergistically enhance metabolic stability compared to non-halogenated analogs.
  • Piperidine N-dealkylation, common in iloperidone, is suppressed in the target compound due to steric hindrance from the methanone bridge.

Biological Activity

The compound (2-Bromo-5-isopropyl-1,3-thiazol-4-yl)[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]methanone represents a unique structural entity in medicinal chemistry, combining elements of thiazole, benzisoxazole, and piperidine. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on diverse research findings.

Structural Overview

The molecular formula of the compound is C19H19BrFN3O2SC_{19}H_{19}BrFN_3O_2S. Its structure includes:

  • Thiazole ring : Known for its role in antimicrobial and anticancer activities.
  • Benzisoxazole moiety : Often associated with neuroprotective effects.
  • Piperidine group : Commonly found in various psychoactive substances.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The thiazole and benzisoxazole components can inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : The piperidine moiety may enhance binding affinity to neurotransmitter receptors, potentially affecting mood and cognition.

Potential Therapeutic Applications

Based on its structural features, the compound may have applications in treating:

  • Neurological Disorders : Due to the presence of the benzisoxazole moiety.
  • Infectious Diseases : The thiazole ring suggests potential antimicrobial properties.
  • Cancer : The compound's ability to inhibit tumor growth through enzyme inhibition.

Case Studies

Several studies have investigated compounds structurally similar to this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound AThiazole + PiperidineAntimicrobialLacks benzisoxazole
Compound BBenzisoxazole + AmineNeuroprotectiveNo thiazole ring
Compound CPiperidine + Aromatic RingAntidepressantDifferent ring structure

The uniqueness of this compound lies in its combination of these three structural motifs, which may provide synergistic effects not observed in compounds that contain only one or two of these elements.

Interaction Studies

Interaction studies are essential for understanding how this compound interacts within biological systems. These studies could involve:

  • Binding Affinity Assays : Determining how well the compound binds to target proteins.
  • Cell Viability Tests : Evaluating the impact on cell growth and survival in various cell lines.
  • Mechanistic Studies : Exploring the pathways affected by the compound at the molecular level.

Q & A

Q. Table 1: Critical Reaction Parameters

StepKey ParametersOptimal Conditions
Thiazole FormationTemperature, anhydrous solvent80°C, DMF, 12 hrs
Piperidine CouplingCatalyst (Pd(OAc)₂), base (K₂CO₃)100°C, toluene, 24 hrs
Carbonyl FormationCO pressure, ligand (Xantphos)1 atm, 80°C, 18 hrs

Advanced Question: How can regioselectivity challenges during heterocyclic ring formation be addressed?

Methodological Answer:
Regioselectivity in thiazole and benzisoxazole synthesis is influenced by electronic and steric factors:

  • Thiazole Bromination : Use N-bromosuccinimide (NBS) in acetic acid at 0°C to selectively brominate the 2-position, leveraging steric hindrance from the isopropyl group .
  • Benzisoxazole Fluorination : Direct electrophilic fluorination at the 6-position via directed ortho-metalation (DoM) with LDA (lithium diisopropylamide), followed by F₂ gas quenching .
  • Validation : Confirm regiochemistry via NOESY NMR to assess spatial proximity of substituents .

Basic Question: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to resolve aromatic protons (δ 7.2–8.1 ppm for benzisoxazole) and confirm methanone carbonyl (δ ~190 ppm in ¹³C). Compare with (δ 2.43–9.43 ppm for analogous structures).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å) .

Advanced Question: How to resolve contradictions in spectroscopic data during structure elucidation?

Methodological Answer:
Discrepancies often arise from tautomerism or solvent effects:

  • Tautomer Identification : Compare experimental ¹H NMR with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)). For example, thiazole tautomers show distinct proton environments .
  • Solvent Artifacts : Re-run NMR in multiple solvents (DMSO, CDCl₃) to isolate solvent-induced shifts.
  • Cross-Validation : Combine IR (C=O stretch ~1680 cm⁻¹) and MS fragmentation patterns to confirm functional groups .

Basic Question: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µM indicate potential .
  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) via fluorescence polarization (IC₅₀ <10 µM suggests lead candidate) .

Advanced Question: How to design computational models to predict metabolic stability?

Methodological Answer:

  • ADME Prediction : Use Schrödinger’s QikProp to calculate logP (~3.5), PSA (~75 Ų), and CYP450 inhibition.
  • Metabolite Identification : Run MD simulations (AMBER) to map oxidation sites (e.g., piperidine N-dealkylation) .
  • Validation : Compare with in vitro microsomal stability assays (t₁/₂ >60 min preferred) .

Advanced Question: What strategies mitigate side reactions during methanone linkage?

Methodological Answer:

  • Catalyst Optimization : Replace Pd(OAc)₂ with PdCl₂(PPh₃)₂ to reduce aryl halide homocoupling.
  • Temperature Control : Maintain 80°C to prevent decarbonylation.
  • Additives : Use molecular sieves (3Å) to scavenge water, minimizing hydrolysis of intermediates .

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